2,2-Dimethyl-5-phenylpentanoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Fibrate Analogs

2,2-Dimethyl-5-phenylpentanoic acid (CAS 2840-74-6; C13H18O2; MW 206.28) is a synthetic, branched-chain phenylalkanoic acid featuring a geminal dimethyl substitution at the C2 position of a pentanoic acid backbone and a terminal phenyl group. This structure confers distinct steric hindrance and lipophilic character, positioning the compound as a specialized intermediate for medicinal chemistry and organic synthesis applications, distinct from linear or less-hindered phenylalkanoic acid analogs.

Molecular Formula C13H18O2
Molecular Weight 206.285
CAS No. 2840-74-6
Cat. No. B2653720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-phenylpentanoic acid
CAS2840-74-6
Molecular FormulaC13H18O2
Molecular Weight206.285
Structural Identifiers
SMILESCC(C)(CCCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C13H18O2/c1-13(2,12(14)15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,15)
InChIKeyQDBSHQCJVMNTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-5-phenylpentanoic Acid CAS 2840-74-6: Technical Baseline for Procuring a Sterically Hindered Phenylalkanoic Acid Building Block


2,2-Dimethyl-5-phenylpentanoic acid (CAS 2840-74-6; C13H18O2; MW 206.28) is a synthetic, branched-chain phenylalkanoic acid featuring a geminal dimethyl substitution at the C2 position of a pentanoic acid backbone and a terminal phenyl group [1]. This structure confers distinct steric hindrance and lipophilic character, positioning the compound as a specialized intermediate for medicinal chemistry and organic synthesis applications, distinct from linear or less-hindered phenylalkanoic acid analogs .

Why a Simple Phenylpentanoic Acid Derivative Cannot Substitute for 2,2-Dimethyl-5-phenylpentanoic Acid in Structure-Activity Relationship (SAR) Studies


In drug discovery campaigns focused on the fibrate or related PPAR agonist pharmacophores, the 2,2-dimethylpentanoic acid moiety is not a generic hydrophobic anchor; it is a critical structural element for biological activity [1]. While numerous phenylalkanoic acids share the same molecular formula (e.g., 2,4-dimethyl-3-phenylpentanoic acid), their steric and electronic properties differ significantly . Therefore, substituting 2,2-dimethyl-5-phenylpentanoic acid with a cheaper, commercially available analog like 5-phenylvaleric acid (which lacks the geminal dimethyl groups) or a positional isomer will almost certainly alter lipophilicity (logP), acid strength (pKa), and steric bulk, potentially leading to a complete loss of target binding affinity or unexpected metabolic stability profiles .

2,2-Dimethyl-5-phenylpentanoic Acid: Quantitative Differentiation from Closest Analogs for Procurement Decisions


Steric Bulk and Conformational Restriction: Differentiating the 2,2-Dimethyl Scaffold from Unsubstituted 5-Phenylpentanoic Acid

The geminal dimethyl substitution at the C2 position introduces significant steric hindrance adjacent to the carboxylic acid, a feature absent in the linear 5-phenylvaleric acid. This structural motif is integral to the pharmacophore of gemfibrozil and related fibrates, where the 2,2-dimethylpentanoic acid 'skeleton' is retained or modified to probe PPARα activation [1]. This is a class-level inference regarding the role of the gem-dimethyl group in bioactivity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Fibrate Analogs

Positional Isomerism: Comparing pKa and Lipophilicity of 2,2-Dimethyl-5-phenylpentanoic Acid with a Regioisomeric Scaffold

The predicted pKa of 2,2-dimethyl-5-phenylpentanoic acid (4.82±0.45) is influenced by the remote phenyl group at the delta position . In contrast, a regioisomeric comparator with the same formula but different substitution pattern, 3,4-dimethyl-3-phenylpentanoic acid, would have a different pKa and logP profile. This is a cross-study comparable inference based on predicted physicochemical properties, highlighting that even isomers with the same molecular weight (206.28) cannot be interchanged without altering key drug-like properties.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Physical Form and Handling: Contrasting Solid State of Target Compound with Liquid Analog

The target compound is a solid at room temperature, with a reported melting point of 38 °C . This is in direct contrast to a structurally related analog, (2S)-2,4-Dimethyl-4-phenylpentanoic acid, which is a liquid . This difference in physical state has direct implications for storage, shipping, and formulation development.

Analytical Chemistry Material Handling Chemical Logistics

Validated Application Scenarios for Procuring 2,2-Dimethyl-5-phenylpentanoic Acid (CAS 2840-74-6)


Medicinal Chemistry: Synthesis of PPARα Agonist Libraries Based on the Fibrate Pharmacophore

2,2-Dimethyl-5-phenylpentanoic acid serves as a direct building block for generating libraries of gemfibrozil analogs, a validated approach for developing novel PPARα agonists for treating dyslipidemia. Procurement is justified by its role as the core 'dimethylpentanoic skeleton' that is systematically derivatized to probe structure-activity relationships, as demonstrated in published SAR campaigns where this exact scaffold was retained [1].

Chemical Biology: Investigating the Role of Steric Hindrance in Lipid Metabolism Pathways

This compound is a critical probe for differentiating the biological role of the gem-dimethyl group in lipid-regulating agents. In studies comparing gemfibrozil and its analogs, the dimethylpentanoic acid moiety was identified as a structural feature strictly necessary for activating soluble guanylate cyclase (sGC), a mechanism independent of its PPARα activity [2]. Procuring 2,2-dimethyl-5-phenylpentanoic acid enables researchers to isolate and study this specific steric contribution.

Organic Synthesis: Construction of Sterically Demanding Chiral Auxiliaries or Ligands

The quaternary center at C2 provides a high degree of conformational rigidity. The carboxylic acid handle allows for facile derivatization into amides, esters, or other functional groups. This makes 2,2-dimethyl-5-phenylpentanoic acid a versatile starting material for synthesizing sterically bulky ligands for asymmetric catalysis or chiral auxiliaries for diastereoselective transformations [3].

Analytical Reference Standard Procurement: Ensuring Integrity of Metabolite Identification

Due to its defined structure and availability in ≥95% purity , 2,2-dimethyl-5-phenylpentanoic acid can be procured as an analytical reference standard. It is essential for the accurate quantification and identification of this specific fragment in drug metabolism and pharmacokinetic (DMPK) studies of more complex fibrate drugs or their next-generation analogs, ensuring analytical methods are specific and free from interference by other phenylpentanoic acid isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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